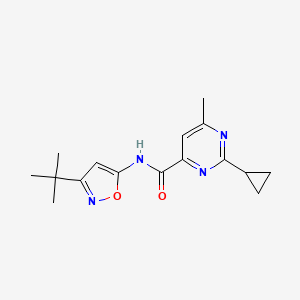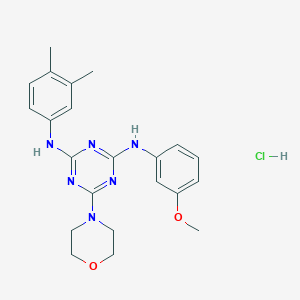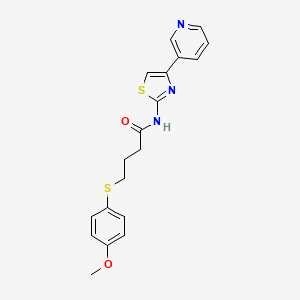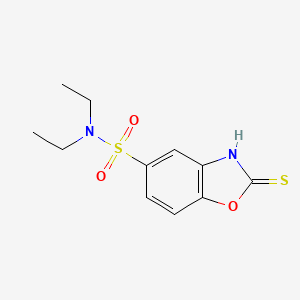
N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide, also known as BMS-927711, is a compound that has been extensively studied for its potential use in treating various diseases.
Mécanisme D'action
N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide works by inhibiting the P2X7 receptor, which is a ligand-gated ion channel that is found on immune cells. The receptor is activated by extracellular ATP, which leads to the release of pro-inflammatory cytokines and chemokines. By inhibiting the P2X7 receptor, this compound can reduce the release of these inflammatory molecules, which can help to alleviate pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation in models of chronic pain and neuropathic pain. It has also been found to reduce the release of pro-inflammatory cytokines and chemokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is that it is a potent and selective inhibitor of the P2X7 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of chronic pain and inflammation. Another area of interest is the development of more potent and selective P2X7 receptor inhibitors. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide involves a multistep process. The first step involves the reaction of tert-butylamine with 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid to form an amide intermediate. The intermediate is then reacted with oxalyl chloride to form an acid chloride, which is then reacted with 3-tert-butyl-5-amino-1,2-oxazole to form the final product, this compound.
Applications De Recherche Scientifique
N-(3-Tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been studied for its potential use in treating various diseases, including chronic pain, inflammation, and neuropathic pain. It has been found to be a potent and selective inhibitor of the P2X7 receptor, which is involved in the immune response and has been implicated in various diseases.
Propriétés
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-9-7-11(18-14(17-9)10-5-6-10)15(21)19-13-8-12(20-22-13)16(2,3)4/h7-8,10H,5-6H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKHJSJIUAKBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC(=NO3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2960195.png)


![1-[(6-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2960202.png)

![1-(3-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2960206.png)
![N-[2-(1-Benzylimidazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2960207.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2960208.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2960210.png)
![(E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide](/img/structure/B2960211.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2960212.png)